![molecular formula C15H15NO5S2 B1671805 2-[2-甲氧基-4-[(E)-(4-氧代-2-硫代亚氨基-1,3-噻唑烷-5-亚氨基)甲基]苯氧基]乙酸乙酯 CAS No. 310456-65-6](/img/structure/B1671805.png)
2-[2-甲氧基-4-[(E)-(4-氧代-2-硫代亚氨基-1,3-噻唑烷-5-亚氨基)甲基]苯氧基]乙酸乙酯
描述
This compound, also known as IMR-1 , has a molecular formula of C15H15NO5S2 . It has a molecular weight of 353.4 g/mol . The IUPAC name for this compound is ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes an ethyl group, a methoxy group, a thiazolidine ring, and a phenoxy group . The InChI string and SMILES notation provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 353.4 g/mol . It has a computed XLogP3-AA value of 3 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity. The compound has 1 hydrogen bond donor count and 7 hydrogen bond acceptor count . It also has a rotatable bond count of 7 . The exact mass and monoisotopic mass of the compound are 353.03916493 g/mol . The topological polar surface area of the compound is 131 Ų .科学研究应用
Cancer Research and Therapy
IMR-1 has been identified as a small-molecule inhibitor that disrupts the Notch transcriptional activation complex, which plays a crucial role in various cancers . By inhibiting this pathway, IMR-1 has shown potential in suppressing tumorigenesis and could be a novel therapeutic agent for cancer treatment .
Drug Design and Development
The discovery of IMR-1’s inhibitory action on the Notch pathway has opened new avenues in drug design. Its ability to target specific protein-protein interactions within cancer pathways can guide the development of more precise and effective cancer drugs .
Biotechnology and Bioengineering
IMR-1’s role in modulating gene transcription has implications for biotechnology, particularly in gene editing and stem cell research. By controlling the Notch pathway, scientists can potentially direct stem cell differentiation and gene expression for various applications .
Molecular Biology Studies
In molecular biology, IMR-1 serves as a tool to study the Notch signaling pathway’s role in cell differentiation, proliferation, and apoptosis. Understanding these processes is vital for insights into developmental biology and disease progression .
Pharmacokinetics and Metabolism
Research on IMR-1 includes studying its pharmacokinetics—how it is metabolized and distributed within the body. This research can provide valuable information on the compound’s stability, solubility, and potential as a prodrug .
Precision Medicine
IMR-1’s targeted mechanism of action exemplifies the principles of precision medicine. By inhibiting specific molecular interactions, it offers a personalized approach to cancer therapy, potentially improving treatment outcomes and reducing side effects .
作用机制
IMR-1, also known as (E)-Ethyl 2-(2-methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetate or ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate, is a novel class of Notch inhibitor .
Target of Action
The primary target of IMR-1 is the Notch transcriptional activation complex . This complex plays a crucial role in the Notch signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
IMR-1 operates by preventing the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin . This disruption inhibits Notch target gene transcription, thereby attenuating Notch activity .
Biochemical Pathways
The Notch signaling pathway is the primary biochemical pathway affected by IMR-1 . By inhibiting the assembly of the Notch transcriptional activation complex, IMR-1 disrupts the normal functioning of this pathway, leading to downstream effects such as the suppression of tumorigenesis .
Pharmacokinetics
IMR-1 is suggested to act as a prodrug for IMR-1A, most likely by increasing the solubility and cell permeability of IMR-1A . This suggests that IMR-1 undergoes metabolism in plasma to produce its active metabolite, IMR-1A .
Result of Action
The inhibition of the Notch transcriptional activation complex by IMR-1 leads to the suppression of Notch target gene transcription . This results in the inhibition of the growth of Notch-dependent cell lines and significant abrogation of the growth of patient-derived tumor xenografts .
属性
IUPAC Name |
ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S2/c1-3-20-13(17)8-21-10-5-4-9(6-11(10)19-2)7-12-14(18)16-15(22)23-12/h4-7H,3,8H2,1-2H3,(H,16,18,22)/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPJWPQRZMBKTG-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes IMR-1's mechanism of action unique compared to other Notch inhibitors?
A1: Unlike many Notch inhibitors that target γ-secretase, IMR-1 directly disrupts the Notch transcriptional activation complex. [] It achieves this by preventing the recruitment of Mastermind-like 1 (MAML1) to the complex assembled on DNA. [, ] This disruption effectively attenuates the transcription of Notch target genes. []
Q2: How does IMR-1's impact on the Notch pathway translate to observable cellular effects?
A2: By inhibiting the Notch pathway, IMR-1 has shown to hinder the proliferation of Notch-dependent cell lines. [] Additionally, in a study on thyroid cancer cells, IMR-1 was found to reverse the inhibitory effects of miR-124 mimics on cell proliferation. [] This suggests that IMR-1 can counteract the anti-proliferative effects induced by manipulating the Notch pathway.
Q3: Can you elaborate on the role of IMR-1 in the context of specific cell types?
A3: Research on calcific aortic valve disease (CAVD) reveals cell-type specific effects of IMR-1. In porcine aortic valvular interstitial cells (PAVICs), IMR-1's effect on calcification differed from another Notch inhibitor, DAPT, and this difference correlated with active β-catenin signaling. [] Interestingly, in 3D cultures, IMR-1 failed to reduce calcification induced by osteogenic media in PAVICs with constitutively active β-catenin, unlike DAPT. [] This highlights the complex interplay between Notch and Wnt signaling pathways and emphasizes the cell-type specific responses to IMR-1.
Q4: Has research investigated the stability and material compatibility of IMR-1 under various conditions?
A4: Currently, the provided abstracts don't provide details on the material compatibility, stability under various conditions, or specific applications of IMR-1. Exploring these aspects would necessitate referring to the full research articles.
Q5: Have computational chemistry and modeling techniques been employed in IMR-1 research?
A5: The abstract mentioning the discovery of IMR-1 indicates the use of computer-aided drug design to explore potential ligand-binding sites and screen for compounds disrupting the Notch transcriptional activation complex. [] This suggests the utilization of computational chemistry and modeling in the initial stages of IMR-1 development.
Q6: Are there any established Structure-Activity Relationship (SAR) studies for IMR-1 or its analogs?
A6: The provided abstracts lack information regarding specific SAR studies for IMR-1 or its analogs. Investigating how structural modifications impact its activity, potency, and selectivity would require further research.
Q7: What analytical methods are commonly used for characterizing and quantifying IMR-1?
A7: Details regarding the specific analytical methods employed for IMR-1 are absent in the provided abstracts. Information on techniques like spectroscopy, chromatography, or mass spectrometry would necessitate referring to the complete research articles.
Q8: What in vitro and in vivo models have been used to assess the efficacy of IMR-1?
A8: IMR-1's efficacy has been evaluated in various models. In vitro studies demonstrated its ability to inhibit the growth of Notch-dependent cell lines. [] Additionally, it was tested in vivo using patient-derived tumor xenografts, where it significantly hindered tumor growth. [] Furthermore, research on CAVD used porcine valvular cells to understand IMR-1's effects on calcification. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





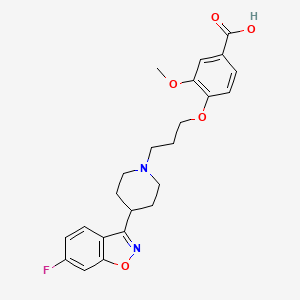
![3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione](/img/structure/B1671731.png)
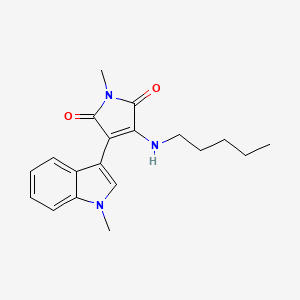

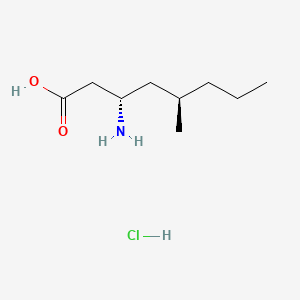
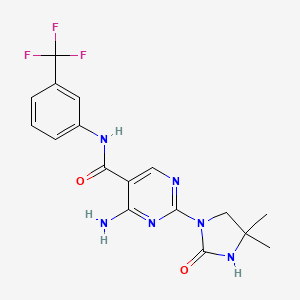
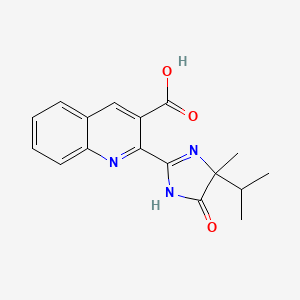
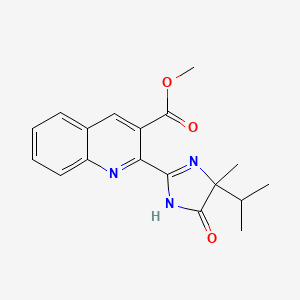
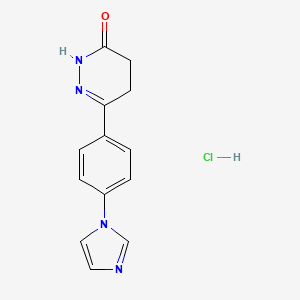
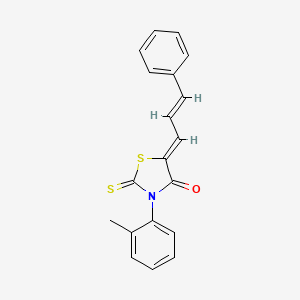
![N-methyl-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1671743.png)
![N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide](/img/structure/B1671745.png)